molecular formula C7H6BrNO3 B2602107 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1779998-57-0

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B2602107
CAS No.: 1779998-57-0
M. Wt: 232.033
InChI Key: AJSDEQNLENCSFU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the bromination of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a probe to investigate biochemical pathways.

Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules. It is explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the keto group play a crucial role in its reactivity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid
  • 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-6-carboxylic acid

Comparison: Compared to its analogs, 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the position of the carboxylic acid group. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the 4-carboxylic acid derivative may exhibit different binding affinities to enzymes compared to the 3-carboxylic acid or 5-carboxylic acid derivatives.

Properties

IUPAC Name

5-bromo-1-methyl-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-3-5(8)4(7(11)12)2-6(9)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDEQNLENCSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779998-57-0
Record name 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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